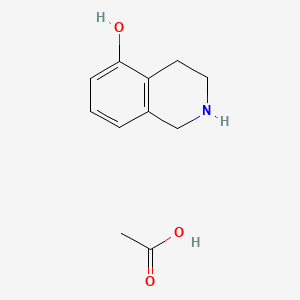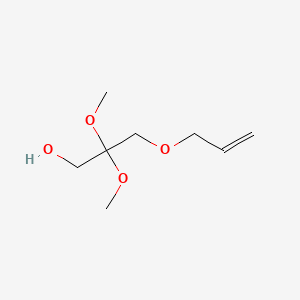
6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmaceutical and Medicinal Applications :
- A study on the thermal behavior of glipizide, a hypoglycemic drug, revealed the formation of 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide as a decomposition residue, indicating its potential role in pharmaceutical analysis and drug formulation (Bruni et al., 2021).
- Arylazopyrazole pyrimidone compounds with antimicrobial properties have been synthesized, involving 6-methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide derivatives, suggesting its use in antimicrobial drug development (Sarvaiya et al., 2019).
Chemical Analysis and Synthesis :
- Research on 1,4-diazaphenothiazine chemistry demonstrated the synthesis of isomeric compounds involving pyrazine analogues, highlighting the compound's utility in chemical synthesis (Carter & Chesseman, 1977).
Sensor and Detection Technology :
- The compound has been used as an ionophore in a samarium-selective membrane sensor, demonstrating its application in the development of selective chemical sensors (Ganjali et al., 2003).
Agricultural Chemistry :
- Studies have explored the synthesis of pyrazine derivatives for use as herbicides and abiotic elicitors, indicating the compound's potential application in agriculture (Doležal et al., 2007).
Antituberculosis Research :
- Research into the synthesis and evaluation of N-phenylpyrazine-2-carboxamides, including derivatives of this compound, has shown significant anti-mycobacterial activities, suggesting its importance in tuberculosis treatment research (Zítko et al., 2015).
Material Science :
- A study on the synthesis of metal (II) complexes of pyrazine-2-carboxylic acid derivative, potentially including this compound, contributes to the field of material science and coordination chemistry (Nzikayel et al., 2017).
Future Directions
properties
IUPAC Name |
6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-10-8-16-9-13(18-10)14(19)17-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H2,15,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBULFWLJSYSQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158855 |
Source


|
| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346600-54-1 |
Source


|
| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-N-(2-(4-SULFAMOYLPHENYL)ETHYL)PYRAZINE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SDY6K019 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








